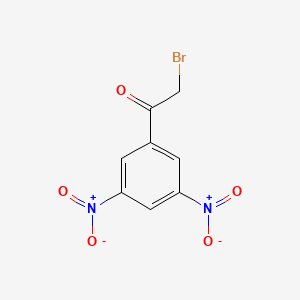

2-Bromo-3-5-dinitroacetophenone

Description

Significance within Halogenated and Nitrated Aromatic Ketone Chemistry

Halogenated and nitrated aromatic ketones are a class of compounds of great importance in organic synthesis. The presence of a halogen at the alpha position to a carbonyl group creates a highly reactive site, making these compounds excellent substrates for nucleophilic substitution reactions. This reactivity is fundamental to the construction of more complex molecular architectures.

The nitro groups on the aromatic ring further enhance the compound's utility. As strong electron-withdrawing groups, they significantly influence the electronic properties of the molecule. This electronic effect serves two primary purposes: it deactivates the aromatic ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. Furthermore, the nitro groups can be chemically transformed into other functional groups, such as amines, which opens up additional pathways for synthetic diversification. Aromatic nitro compounds are crucial intermediates in the chemical industry for the preparation of a wide array of products. researchgate.net

The combination of both α-halogenation and aromatic nitration in 2-Bromo-3,5-dinitroacetophenone results in a molecule with multiple reactive centers, allowing for sequential and controlled chemical modifications. This makes it a valuable intermediate for synthesizing complex, functionalized molecules.

Interdisciplinary Relevance in Synthetic Organic Chemistry and Theoretical Studies

In synthetic organic chemistry, 2-Bromo-3,5-dinitroacetophenone serves as a key starting material or intermediate. The α-bromo ketone functionality is a precursor for the synthesis of various heterocyclic compounds, such as imidazoles, thiazoles, and oxazoles, which are common scaffolds in medicinal chemistry.

From a theoretical standpoint, the molecule presents an interesting case for computational chemistry studies. While specific research on 2-Bromo-3,5-dinitroacetophenone is not extensively documented, studies on closely related compounds like 2-bromo-3'-nitroacetophenone (B51979) provide insight into the molecular geometry, vibrational frequencies, and electronic properties that can be expected. researchgate.net For instance, quantum chemical investigations involving Density Functional Theory (DFT) on 2-bromo-3'-nitroacetophenone have been used to determine its stable geometry and analyze its fundamental vibrational modes. researchgate.net Such theoretical studies help in understanding the molecule's reactivity, stability, and spectroscopic behavior. The interplay between the steric and electronic effects of the bromine atom and the two nitro groups on the acetophenone (B1666503) framework makes it a compelling subject for conformational analysis and the study of intramolecular interactions. researchgate.net

Historical Context of Related Acetophenone Derivatives Research

The study of acetophenone and its derivatives has a rich history. Acetophenone, the parent molecule, is the simplest aromatic ketone and was first synthesized in 1857. nih.gov Its industrial synthesis, based on the Friedel-Crafts reaction of benzene (B151609) and acetic anhydride, was developed later. nih.gov Acetophenone itself is a naturally occurring compound found in various plants and is used in fragrances and as an industrial solvent. nih.govresearchgate.net

Over the decades, research has expanded to include a vast number of functionalized acetophenones. The introduction of various substituents onto the aromatic ring and the α-position of the ketone has led to the development of compounds with a wide range of chemical properties and applications. The α-functionalization of acetophenones, in particular, has been a significant area of research due to the synthetic utility of the resulting products in creating natural products and pharmaceuticals. nih.gov The development of methods for nitration and halogenation of aromatic compounds has been pivotal in creating a diverse library of acetophenone derivatives, including poly-nitrated compounds which are often challenging to synthesize due to the deactivating effect of the first nitro group. acs.org

Chemical and Physical Properties

Below are tables detailing some of the known properties of 2-Bromo-3,5-dinitroacetophenone and its parent compound, acetophenone.

Table 1: Properties of 2-Bromo-3,5-dinitroacetophenone

| Property | Value |

|---|---|

| CAS Number | 5000-68-0 |

| Molecular Formula | C₈H₅BrN₂O₅ |

| Molecular Weight | 289.04 g/mol |

Table 2: Properties of Acetophenone

| Property | Value |

|---|---|

| CAS Number | 98-86-2 |

| Molecular Formula | C₈H₈O |

| Molecular Weight | 120.15 g/mol |

| Melting Point | 19-20 °C |

| Boiling Point | 202 °C |

| Density | 1.03 g/cm³ |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5BrN2O5 |

|---|---|

Molecular Weight |

289.04 g/mol |

IUPAC Name |

2-bromo-1-(3,5-dinitrophenyl)ethanone |

InChI |

InChI=1S/C8H5BrN2O5/c9-4-8(12)5-1-6(10(13)14)3-7(2-5)11(15)16/h1-3H,4H2 |

InChI Key |

FFZHWJYFQXTHCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Pathways

Direct and Multi-Step Synthesis Approaches

The creation of 2-Bromo-3,5-dinitroacetophenone can be approached through different synthetic sequences. A direct approach might involve the simultaneous or sequential functionalization of the acetophenone (B1666503) core. However, multi-step syntheses often provide better control over regioselectivity and yield. This can involve starting with a pre-functionalized acetophenone, such as 3,5-dinitroacetophenone, and then proceeding with bromination, or conversely, nitrating a bromoacetophenone derivative.

Bromination Strategies for Acetophenone Frameworks

The introduction of a bromine atom onto the acetophenone structure can be targeted at either the aromatic ring or the acetyl side-chain. The choice of brominating agent and reaction conditions dictates the position of bromination.

Aromatic ring bromination of acetophenones typically requires an electrophilic brominating agent and often a catalyst. For instance, the nuclear halogenation of acetophenone can be achieved using bromine in the presence of aluminum chloride, which acts as a Lewis acid catalyst. orgsyn.org This method generally directs the bromine to the meta position of the aromatic ring due to the deactivating effect of the acetyl group. orgsyn.org Another approach involves using N-bromosuccinimide (NBS) in acetonitrile (B52724), which has been shown to be effective for the regioselective and chemoselective electrophilic bromination of activated arenes. researchgate.net The use of dibromoisocyanuric acid (DBI) in concentrated sulfuric acid is a powerful method for brominating even deactivated aromatic rings under mild conditions. manac-inc.co.jp

| Bromination Target | Reagent(s) | Conditions | Outcome |

| Aromatic Ring | Bromine, Aluminum Chloride | - | Nuclear halogenation, typically meta-directing. orgsyn.org |

| Activated Arenes | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective and chemoselective electrophilic bromination. researchgate.net |

| Inactive Aromatic Rings | Dibromoisocyanuric acid (DBI) | Concentrated Sulfuric Acid | Bromination under mild conditions. manac-inc.co.jp |

This table summarizes various techniques for aromatic ring bromination of acetophenone frameworks.

The α-halogenation of aldehydes and ketones at their α-positions is a common laboratory reaction. libretexts.org This transformation is a key step in synthesizing α-bromo ketones, which are valuable intermediates in organic synthesis. shodhsagar.comshodhsagar.com The reaction typically proceeds through an acid-catalyzed enol intermediate. libretexts.orgpressbooks.pub The rate of this halogenation is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration, indicating that the formation of the enol is the rate-limiting step. libretexts.org

Under acidic conditions, the reaction is highly selective, resulting in the replacement of only one α-hydrogen with a halogen. pressbooks.pub This is because the introduced halogen has an inductive electron-withdrawing effect, which reduces the electron density of the carbonyl group and disfavors further protonation, a necessary step for subsequent halogenation. pressbooks.pub In contrast, base-promoted halogenation leads to the replacement of all α-hydrogens. pressbooks.pub

A variety of reagents and catalytic systems have been developed for the selective bromination of acetophenones. Molecular bromine (Br2) in acetic acid is a classic method for α-bromination. libretexts.orgwikipedia.org However, due to the hazardous nature of liquid bromine, alternative reagents are often preferred. shodhsagar.comshodhsagar.com

N-Bromosuccinimide (NBS) has emerged as a widely used and more manageable brominating agent. shodhsagar.comshodhsagar.comorganic-chemistry.org Its selectivity can be influenced by the choice of catalyst and reaction conditions. For example, using NBS with p-toluenesulfonic acid in acetonitrile can yield α-bromoacetophenone in high yields. shodhsagar.com Another effective system involves using NBS in the presence of active aluminum oxide, which can lead to either α-monobrominated products or nuclear brominated products depending on the solvent and substrate. nih.gov

Other notable brominating agents include:

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent, often used with an acid catalyst like p-toluenesulfonic acid, provides a high-yield route to α-bromoacetophenones. google.comsioc-journal.cn It is considered a cost-effective and environmentally friendlier alternative. google.com

Copper(II) bromide: This reagent can also be used for selective bromination. nih.gov

In situ generated bromonium ions: An electrochemical method using ammonium (B1175870) bromide and a catalytic amount of sulfuric acid provides a greener route for the side-chain bromination of acetophenone. rsc.org

| Reagent/System | Conditions | Selectivity |

| Molecular Bromine (Br2) | Acetic Acid | α-Bromination. libretexts.orgwikipedia.org |

| N-Bromosuccinimide (NBS) | p-Toluenesulfonic acid, Acetonitrile | α-Bromination. shodhsagar.com |

| N-Bromosuccinimide (NBS) | Active Aluminum Oxide, Methanol (B129727) (reflux) | α-Monobromination. nih.gov |

| N-Bromosuccinimide (NBS) | Active Aluminum Oxide, Acetonitrile (reflux) | Nuclear Bromination. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | p-Toluenesulfonic acid, Methanol | α-Bromination. sioc-journal.cn |

| Ammonium Bromide (NH4Br) | Electrochemical (Pt/Pt electrode), H2O:CH3CN | Side-chain Bromination. rsc.org |

This table details various selective bromination reagents and systems for acetophenones.

Nitration Procedures for Aromatic Acetophenones

The introduction of nitro groups onto the aromatic ring of acetophenone derivatives is a crucial step in the synthesis of 2-Bromo-3,5-dinitroacetophenone.

Electrophilic aromatic nitration is a fundamental reaction for producing a wide range of important chemicals. frontiersin.orgnih.gov Traditional methods often employ harsh and corrosive mixed acid systems (a mixture of nitric acid and sulfuric acid), which can lead to poor regioselectivity and significant waste. frontiersin.orgnih.gov

The regioselectivity of nitration is governed by the directing effects of the substituents already present on the aromatic ring. libretexts.org Activating groups, which donate electron density to the ring, are typically ortho- and para-directors. libretexts.org Conversely, deactivating groups, which withdraw electron density, are generally meta-directors. libretexts.org The acetyl group in acetophenone is a deactivating, meta-directing group. Therefore, the nitration of acetophenone itself would be expected to yield the meta-nitro product.

In the context of synthesizing 2-Bromo-3,5-dinitroacetophenone, if one starts with 2-bromoacetophenone, the bromo group is a deactivating but ortho-, para-directing substituent. The acetyl group remains a meta-director. The presence of both will influence the position of the incoming nitro groups.

Research into more environmentally benign nitration methods has explored the use of dilute aqueous nitric acid, sometimes in conjunction with non-traditional activation methods like ultrasonic or microwave irradiation, to improve yields and regioselectivity while minimizing waste. frontiersin.orgnih.gov The concentration of nitric acid can be a critical factor in controlling the extent of nitration and preventing over-nitration. frontiersin.orgfrontiersin.org For instance, studies have shown that varying the concentration of aqueous nitric acid can selectively lead to mono-nitration products. frontiersin.orgfrontiersin.org

Sequential Bromination and Nitration Protocols

A plausible pathway to 2-Bromo-3,5-dinitroacetophenone involves a sequential process of bromination and nitration. The order of these steps is crucial due to the directing effects of the substituents. The acetyl group is a deactivating, meta-directing group, while the bromine atom is a deactivating but ortho-, para-directing group. The nitro groups are strongly deactivating and meta-directing. wou.edulumenlearning.comlibretexts.org

One potential synthetic strategy begins with acetophenone. Nitration of acetophenone would yield 3-nitroacetophenone, as the acetyl group directs the incoming nitro group to the meta position. A second nitration would then be directed by both the acetyl and the first nitro group to the other meta position, yielding 3,5-dinitroacetophenone. The final step would be the bromination of 3,5-dinitroacetophenone. The two nitro groups strongly deactivate the ring, making this final bromination step challenging. However, the position between the two meta-directing nitro groups (the C2 position) would be the most likely site for electrophilic attack, leading to the desired 2-Bromo-3,5-dinitroacetophenone.

Alternatively, one could consider brominating acetophenone first. This would primarily yield a mixture of ortho- and para-bromoacetophenone, with meta-bromoacetophenone as a minor product. Subsequent double nitration of the major isomers would likely not lead to the desired product due to the ortho-, para-directing nature of the bromine atom.

A more viable approach could start from a precursor where the directing groups favor the desired substitution pattern. For instance, starting with 3-aminoacetophenone, a sequential diazotization, bromination, and then dinitration could be explored. However, the harsh conditions of nitration could affect other parts of the molecule. A research study on the synthesis of 5-nitro-2-bromo-acetophenone involved the condensation of 3,5-dinitrobenzoyl chloride with diethyl malonate, followed by decarboxylation, selective reduction of one nitro group, diazotization, and finally bromination. researchgate.net This highlights the complexity of introducing multiple substituents with precise regiochemistry.

Fries Rearrangement in the Synthesis of Related Analogues

The Fries rearrangement is a powerful tool for the synthesis of hydroxy aryl ketones from phenolic esters, catalyzed by Lewis acids. wikipedia.org This reaction is selective for the ortho and para positions, with the product ratio influenced by reaction conditions such as temperature and solvent. wikipedia.org While not a direct route to 2-Bromo-3,5-dinitroacetophenone, the Fries rearrangement can be employed to synthesize key intermediates.

For example, a dinitrophenyl acetate (B1210297) could potentially undergo a Fries rearrangement to yield a dinitro-hydroxyacetophenone. However, the strongly deactivating nature of the nitro groups would likely hinder the intramolecular electrophilic substitution. A study on the Fries rearrangement of 3,5-dimethoxyphenyl acetate showed that the reaction proceeded, with the major product being the ortho-isomer. researchgate.net This suggests that with appropriate activation, the rearrangement could be a viable strategy.

A more practical application of the Fries rearrangement would be to synthesize a precursor that can be subsequently nitrated and brominated. For instance, the rearrangement of a bromophenyl acetate could yield a bromo-hydroxyacetophenone. This intermediate could then be subjected to dinitration. The hydroxyl group is a strong activating group and would direct the incoming nitro groups, potentially leading to a different substitution pattern than desired. Therefore, protection of the hydroxyl group would be necessary before nitration.

A patent describing the synthesis of 5-bromo-2-hydroxy-3-nitroacetophenone utilizes a Fries rearrangement of p-bromophenyl acetate to 5-bromo-2-hydroxyacetophenone, followed by nitration. This demonstrates the utility of the Fries rearrangement in preparing substituted acetophenone precursors.

Reaction Condition Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of the target compound, especially in multi-step syntheses involving strongly deactivating or sensitive functional groups.

Solvent Effects and Polarity Influences

The choice of solvent can significantly impact the outcome of both bromination and nitration reactions. In the Fries rearrangement, polar solvents tend to favor the formation of the para-isomer, while non-polar solvents often lead to the ortho-product. chemrxiv.org For the bromination of acetophenone derivatives, solvents like dichloromethane (B109758) have been shown to provide excellent selectivity for α-bromination. researchgate.net In the context of green chemistry, water is an attractive solvent, and some nitro group substitution reactions have been successfully carried out in aqueous media. nih.gov

The polarity of the solvent can also influence the reactivity of the electrophile and the stability of the intermediates in electrophilic aromatic substitution. For the bromination of phenols, polar solvents like dimethylformamide (DMF) and acetonitrile have been found to favor the reaction. chemrxiv.org

| Reaction | Solvent | Effect on Selectivity/Yield |

| Fries Rearrangement | Polar (e.g., nitrobenzene) | Favors para-isomer chemrxiv.org |

| Fries Rearrangement | Non-polar | Favors ortho-isomer chemrxiv.org |

| α-Bromination of Acetophenone | Dichloromethane | Excellent selectivity for mono-bromo product researchgate.net |

| Aromatic Bromination of Phenols | Acetonitrile, DMF | Favorable for the reaction chemrxiv.org |

| Nitro Group Substitution | Water | A viable green alternative nih.gov |

Temperature Control and Reaction Time Modulation

Temperature is a critical parameter in controlling the regioselectivity of the Fries rearrangement. Lower temperatures generally favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer. wikipedia.org In the α-bromination of acetophenone using N-bromosuccinimide (NBS), an optimal temperature of 80 °C was identified, with lower or higher temperatures leading to decreased conversion. researchgate.net

Reaction time is also a key variable to monitor and optimize. In some bromination reactions, prolonged reaction times can lead to the formation of di- or tri-brominated products. zenodo.org Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time for maximizing the yield of the desired product while minimizing the formation of byproducts.

| Reaction | Temperature | Effect on Selectivity/Yield |

| Fries Rearrangement | Low Temperature | Favors para-isomer wikipedia.org |

| Fries Rearrangement | High Temperature | Favors ortho-isomer wikipedia.org |

| α-Bromination with NBS | 80 °C | Optimal conversion researchgate.net |

| Bromination Reactions | Prolonged Time | Can lead to multiple brominations zenodo.org |

Catalyst Selection and Role in Selectivity

The choice of catalyst is crucial for both activating the reactants and directing the selectivity of the reaction. In the Fries rearrangement, Lewis acids such as aluminum chloride (AlCl₃), boron trifluoride (BF₃), and tin(IV) chloride (SnCl₄) are commonly used. sigmaaldrich.com The nature of the Lewis acid can influence the reaction rate and the ortho/para product ratio.

For the bromination of acetophenones, particularly at the α-position, various catalysts have been employed. p-Toluenesulfonic acid (p-TsOH) has been used as a catalyst for the reaction of acetophenone with NBS. shodhsagar.com In cases of deactivated aromatic rings, stronger catalytic systems may be necessary. For the bromination of deactivated aromatic compounds, a combination of bromine and nitric acid in concentrated sulfuric acid has been shown to be effective. zenodo.org

In the context of electrophilic aromatic substitution, the catalyst plays a key role in generating the electrophile. For bromination, a Lewis acid like FeBr₃ polarizes the Br-Br bond, making it more electrophilic. rutgers.edu For nitration, concentrated sulfuric acid is used to generate the highly reactive nitronium ion (NO₂⁺) from nitric acid. masterorganicchemistry.com

| Reaction | Catalyst | Role of Catalyst |

| Fries Rearrangement | AlCl₃, BF₃, SnCl₄ | Lewis acid to facilitate acyl group migration sigmaaldrich.com |

| α-Bromination with NBS | p-Toluenesulfonic acid | Acid catalyst shodhsagar.com |

| Bromination of Deactivated Aromatics | Br₂/HNO₃ in H₂SO₄ | Effective for deactivated substrates zenodo.org |

| Aromatic Bromination | FeBr₃ | Lewis acid to polarize Br₂ rutgers.edu |

| Aromatic Nitration | H₂SO₄ | Generates nitronium ion (NO₂⁺) masterorganicchemistry.com |

Green Chemistry Principles in Synthetic Strategies

Applying the principles of green chemistry to the synthesis of highly functionalized and potentially hazardous compounds like 2-Bromo-3,5-dinitroacetophenone is a significant challenge. Key considerations include the use of less hazardous reagents, atom economy, and the reduction of waste.

One of the primary goals of green chemistry is to replace toxic solvents with more environmentally benign alternatives. Water is an ideal green solvent, and its use in organic synthesis is an active area of research. nih.gov Solvent-free reactions, where possible, represent an even greener approach.

The use of hazardous reagents like elemental bromine can be mitigated by employing alternative brominating agents such as N-bromosuccinimide (NBS), which is easier and safer to handle. shodhsagar.com Furthermore, the development of catalytic systems that can operate under milder conditions and with higher selectivity can reduce energy consumption and waste generation. For instance, the use of solid acid catalysts can simplify product purification and allow for catalyst recycling.

In the synthesis of polynitro aromatic compounds, traditional methods often involve harsh conditions and the use of large quantities of strong acids, leading to significant waste. ucl.ac.uk The development of cleaner nitration methods, such as those using solid-supported reagents or alternative nitrating agents, is a key focus of green chemistry research in this area. sci-hub.se

Utilization of Environmentally Benign Reagents and Solvents

A key aspect of greening the synthesis of 2-Bromo-3,5-dinitroacetophenone lies in the careful selection of reagents and solvents. The synthesis of this compound can be envisioned through a sequential process involving the nitration of acetophenone followed by bromination.

For the nitration of acetophenone to form the precursor, 3,5-dinitroacetophenone, greener approaches are being investigated to replace the conventional and hazardous mixture of concentrated nitric and sulfuric acids. The use of metal nitrates, such as calcium nitrate, in less corrosive acidic media like acetic acid, presents a safer alternative. researchgate.net These reactions can be further optimized for efficiency and reduced environmental impact.

In the subsequent bromination step, the use of N-Bromosuccinimide (NBS) is a well-established greener alternative to molecular bromine (Br₂), which is highly toxic and corrosive. NBS is a solid, making it easier and safer to handle. The reaction using NBS often proceeds under milder conditions and can be catalyzed by acids like p-toluenesulfonic acid.

The choice of solvent is also critical. While traditional syntheses may employ chlorinated solvents, research into greener alternatives is ongoing. The use of more benign solvents, or even solvent-free reaction conditions, is a key goal in the sustainable synthesis of such compounds.

Byproduct Recovery and Recycling

In the nitration step, the recovery and reuse of the acid catalyst and any unreacted nitrating agents are crucial for minimizing waste. Methodologies for the recovery of aromatic compounds and reaction byproducts from reaction mixtures often involve techniques like fractional distillation, which can be applied to separate and purify the desired products and unreacted starting materials. google.com

Unconventional Synthesis Techniques (e.g., Ultrasound-Assisted Methods)

Ultrasound irradiation has emerged as a promising green technology in organic synthesis. The application of ultrasound can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and under milder conditions. This is attributed to the phenomenon of acoustic cavitation, which generates localized hot spots with high temperatures and pressures, enhancing mass transfer and reaction kinetics. scirp.org

| Synthetic Step | Conventional Method | Greener Alternative | Key Advantages of Greener Alternative |

| Nitration | Concentrated HNO₃/H₂SO₄ | Metal nitrates (e.g., Calcium Nitrate) in acetic acid; Ultrasound-assisted nitration | Safer reagents, less corrosive, potential for milder conditions and faster reactions with ultrasound. |

| Bromination | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS) | Solid, safer to handle, potential for byproduct (succinimide) recovery and recycling. |

| Energy Input | Conventional Heating | Ultrasound Irradiation | Faster reaction times, milder conditions, reduced energy consumption. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Environment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis:No ¹³C NMR spectra or associated chemical shift data have been reported in the searched domains.

Due to the unavailability of the necessary experimental data for 2-Bromo-3,5-dinitroacetophenone, the generation of a detailed and authoritative article strictly adhering to the requested structure and content is not feasible at this time. Further research or de novo synthesis and analysis would be required to produce the specific spectroscopic information needed.

Advanced NMR Techniques for Stereochemical and Regiochemical Assignments

While one-dimensional (1D) NMR spectroscopy provides foundational information about the chemical environment of protons and carbons, complex structures often necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous assignments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in elucidating the regiochemistry of substituted aromatic rings.

For 2-bromo-3'-nitroacetophenone (B51979), these techniques would be crucial for confirming the substitution pattern of the aromatic ring.

COSY: This experiment would reveal proton-proton coupling networks. For the aromatic region of 2-bromo-3'-nitroacetophenone, COSY would show correlations between adjacent protons on the phenyl ring, helping to trace the connectivity and confirm their relative positions.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. sigmaaldrich.com This is invaluable for assigning the carbon signals corresponding to each protonated aromatic carbon. sigmaaldrich.com The methylene (B1212753) protons of the -COCH2Br group would show a clear correlation to their corresponding carbon.

HMBC: The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). ceitec.cz This is particularly powerful for identifying quaternary carbons, such as the carbonyl carbon and the two aromatic carbons bonded to the carbonyl and nitro groups. ceitec.cz For instance, the methylene protons would show a correlation to the carbonyl carbon, and the aromatic protons would show correlations to neighboring carbons and the carbonyl carbon, solidifying the entire molecular framework.

Table 1: Experimental NMR Data for 2-Bromo-3'-nitroacetophenone

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| ¹H | 8.77 | t | 2.0 |

| ¹H | 8.43 | ddd | 8.2, 2.4, 1.1 |

| ¹H | 8.30 | dt | 7.7, 1.4 |

| ¹H | 7.70 | t | 8.0 |

| ¹³C | 195.65 | ||

| ¹³C | 138.28 | ||

| ¹³C | 133.77 | ||

| ¹³C | 129.92 | ||

| ¹³C | 127.42 | ||

| ¹³C | 123.24 |

Data sourced from a supporting information document from the Royal Society of Chemistry. rsc.org

Mass Spectrometry for Molecular Formula and Fragmentation Pathway Confirmation

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the exact molecular formula. For 2-bromo-3'-nitroacetophenone (C₈H₆BrNO₃), the theoretical monoisotopic mass is 242.95311 Da. HRMS would be able to confirm this exact mass, distinguishing it from other potential elemental compositions that might have the same nominal mass.

The mass spectrum of 2-bromo-3'-nitroacetophenone available in the NIST WebBook shows a molecular ion peak, confirming its molecular weight. nist.gov A key feature in the mass spectrum of a bromo-compound is the presence of isotopic peaks for the molecular ion (M and M+2) in an approximate 1:1 ratio, due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. miamioh.edu

Table 2: Key Fragmentation Peaks in the Mass Spectrum of 2-Bromo-3'-nitroacetophenone

| m/z | Proposed Fragment | Significance |

|---|---|---|

| 243/245 | [C₈H₆BrNO₃]⁺ | Molecular ion peak (M⁺) showing bromine isotope pattern |

| 164 | [C₈H₆NO₃]⁺ | Loss of Br radical |

| 150 | [C₇H₄NO₂]⁺ | Loss of Br and CO |

| 120 | [C₇H₄O]⁺ | Loss of Br and NO₂ |

| 104 | [C₇H₄]⁺ | Loss of Br, CO, and NO₂ |

| 76 | [C₆H₄]⁺ | Benzene (B151609) ring fragment |

Based on general fragmentation patterns for aromatic ketones and nitro compounds. libretexts.org

The fragmentation of 2-bromo-3'-nitroacetophenone under electron ionization would likely proceed through several key pathways. Alpha-cleavage next to the carbonyl group is a common fragmentation route for ketones. miamioh.edu This could involve the loss of the bromine atom or the entire bromomethyl group. The presence of the nitro group also influences fragmentation, with potential losses of NO₂ or NO.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The spectrum of 2-bromo-3'-nitroacetophenone is expected to be influenced by the electronic properties of the carbonyl and nitro groups, both of which are chromophores.

The electronic spectrum of acetophenone (B1666503) derivatives typically shows bands corresponding to π → π* and n → π* transitions. rsc.org

π → π Transitions:* These are generally high-intensity absorptions arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the carbonyl group. The conjugation of the carbonyl group with the aromatic ring, along with the presence of the nitro group, would be expected to shift these absorptions to longer wavelengths (a bathochromic or red shift).

n → π Transitions:* These are lower-intensity absorptions resulting from the promotion of a non-bonding electron (from the oxygen of the carbonyl group) to a π* antibonding orbital. rsc.org These transitions are characteristically weak.

The nitro group, being a strong electron-withdrawing group, will significantly impact the electronic structure and thus the UV-Vis spectrum. It will increase the extent of conjugation and lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), leading to absorptions at longer wavelengths. The solvent can also influence the position of these absorption bands.

Table 3: Predicted Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Bromo-3,5-dinitroacetophenone |

| 2-Bromo-3'-nitroacetophenone |

Computational and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. researchgate.net Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure of the molecule. researchgate.net These methods are applied to determine the optimized geometry, analyze conformational stability, and investigate the electronic properties of 2-Bromo-3,5-dinitroacetophenone.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the equilibrium structure. For 2-Bromo-3,5-dinitroacetophenone, this involves calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The optimized structure is achieved when the forces on all atoms are negligible, and the structure resides at a minimum on the potential energy surface. Studies on similar acetophenone (B1666503) derivatives demonstrate that DFT calculations can predict these parameters with high accuracy. gla.ac.uk The presence of bulky and electronegative substituents like the bromine atom and two nitro groups, in addition to the acetyl group, is expected to cause some distortion in the phenyl ring from a perfect hexagonal geometry.

Below is a table of predicted optimized geometric parameters for 2-Bromo-3,5-dinitroacetophenone, based on values reported for structurally related molecules.

| Parameter | Bond | Predicted Value |

| Bond Length | C-Br | ~1.90 Å |

| C-N (nitro) | ~1.48 Å | |

| N=O (nitro) | ~1.22 Å | |

| C=O (acetyl) | ~1.21 Å | |

| C-C (ring) | ~1.39 - 1.41 Å | |

| Bond Angle | C-C-Br | ~120° |

| C-C-N | ~118° | |

| O-N-O | ~125° | |

| Dihedral Angle | C-C-C=O | ~0° or 180° (for planarity) |

Conformational Analysis and Relative Stability of Isomers

Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For 2-Bromo-3,5-dinitroacetophenone, key rotations would be around the C-C bond connecting the acetyl group to the phenyl ring and the C-N bonds of the nitro groups.

A potential energy surface (PES) scan is typically performed by systematically changing a specific dihedral angle and calculating the energy at each step. This process helps to identify the most stable conformer (global minimum) and other low-energy isomers (local minima). For other substituted acetophenones, it has been shown that the orientation of the acetyl group relative to the plane of the phenyl ring is a critical factor in determining stability. gla.ac.uk It is anticipated that the most stable conformer of 2-Bromo-3,5-dinitroacetophenone would have the acetyl group lying in or close to the plane of the benzene (B151609) ring to maximize conjugation, though steric hindrance from the ortho-bromo and nitro groups could lead to a non-planar ground state. The relative energies of different conformers determine their population at a given temperature.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and distributions of these orbitals are crucial for understanding the electronic behavior of 2-Bromo-3,5-dinitroacetophenone.

Highest Occupied Molecular Orbital (HOMO) Properties

The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In aromatic systems, the HOMO is often a π-orbital delocalized over the ring. For 2-Bromo-3,5-dinitroacetophenone, the presence of strong electron-withdrawing nitro groups and a bromine atom is expected to lower the energy of the HOMO, making the molecule less prone to donating electrons. The HOMO density is likely to be concentrated on the phenyl ring and potentially the oxygen atoms of the acetyl group, which are regions of higher electron density.

Lowest Unoccupied Molecular Orbital (LUMO) Properties

The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons, thus reflecting its electrophilicity. The energy of the LUMO is a key indicator of its electron-accepting nature. In 2-Bromo-3,5-dinitroacetophenone, the electron-withdrawing nitro groups will significantly lower the LUMO energy, making the molecule a good electron acceptor. The LUMO is expected to be distributed over the nitro groups and the acetyl group, as these are the most electrophilic sites in the molecule.

Energy Gap and Reactivity Prediction

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. A large energy gap implies high stability and low reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small energy gap suggests that the molecule is more reactive.

The strong electron-withdrawing nature of the two nitro groups and the bromine atom in 2-Bromo-3,5-dinitroacetophenone is predicted to result in a relatively small HOMO-LUMO gap, indicating a higher potential for chemical reactivity. The table below provides illustrative energy values based on calculations for similar nitroaromatic compounds.

| Parameter | Predicted Energy Value (eV) |

| HOMO Energy | ~ -7.0 to -8.0 |

| LUMO Energy | ~ -3.0 to -4.0 |

| HOMO-LUMO Gap (ΔE) | ~ 3.0 to 5.0 |

Prediction of Spectroscopic Parameters

Theoretical methods are instrumental in predicting spectroscopic parameters, which can aid in the identification and characterization of a molecule.

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational modes of its constituent atoms. Quantum chemical calculations, particularly using Density Functional Theory (DFT), can predict these vibrational frequencies. For a related compound, 2-bromo-3-nitroacetophenone, studies have shown a good correlation between the theoretical vibrational frequencies calculated using methods like B3LYP with basis sets such as 6-31G** and the experimental data obtained from FT-IR and FT-Raman spectroscopy. researchgate.net

It is anticipated that for 2-Bromo-3,5-dinitroacetophenone, similar calculations would reveal characteristic vibrational modes. Key vibrational frequencies would be associated with the stretching of the C=O (carbonyl), C-Br, and N-O (nitro group) bonds, as well as the bending and stretching modes of the aromatic ring. The presence of two nitro groups, as opposed to one in the mono-nitro analog, would be expected to influence the vibrational frequencies, potentially leading to more complex spectra and shifts in the positions of certain peaks due to the increased electron-withdrawing nature of the substituents.

Table 1: Illustrative Predicted Vibrational Frequencies for 2-Bromo-3,5-dinitroacetophenone (Based on Analogous Compounds)

| Functional Group | Predicted Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1680 - 1720 |

| Nitro (NO₂) | Asymmetric Stretching | 1520 - 1560 |

| Nitro (NO₂) | Symmetric Stretching | 1340 - 1380 |

| Carbon-Bromine (C-Br) | Stretching | 500 - 650 |

| Aromatic C-H | Stretching | 3000 - 3100 |

Note: This table is illustrative and based on general trends and data from related nitroaromatic compounds. Specific experimental or calculated values for 2-Bromo-3,5-dinitroacetophenone are not available.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These calculations are based on the principle that the chemical shift of a nucleus is dependent on its local electronic environment. For aromatic compounds, the electron density at each carbon and hydrogen atom is influenced by the nature and position of the substituents on the ring.

For 2-Bromo-3,5-dinitroacetophenone, the two strongly electron-withdrawing nitro groups and the bromine atom would significantly deshield the aromatic protons and carbons. This would result in higher chemical shift values (downfield shifts) for the aromatic nuclei compared to unsubstituted acetophenone. The specific positions of the protons and carbons relative to the substituents would determine their exact chemical shifts. Computational models, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for such predictions. While specific data for the title compound is lacking, studies on other substituted acetophenones have demonstrated the utility of such computational approaches. researchgate.net

Electrostatic Potential Mapping (MEP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic attack. The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential) and blue indicating regions of low electron density (positive potential). researchgate.netescholarship.org

For 2-Bromo-3,5-dinitroacetophenone, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the carbonyl and nitro groups, making these sites susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic ring and the region around the bromine atom would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack. The presence of two nitro groups would create a highly electron-deficient aromatic ring.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. nih.gov It is particularly useful for understanding hyperconjugative interactions and charge transfer phenomena within a molecule. These interactions, which involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital, contribute to the stability of the molecule.

In 2-Bromo-3,5-dinitroacetophenone, NBO analysis would likely reveal significant delocalization of electron density from the lone pairs of the oxygen atoms in the nitro groups and the bromine atom to the π* orbitals of the aromatic ring. This charge delocalization is a key feature of nitroaromatic compounds and contributes to their electronic properties. The analysis would also quantify the natural charges on each atom, providing further insight into the charge distribution discussed in the context of MEP analysis. Studies on related nitroacetophenones have utilized NBO analysis to understand the influence of substituents on the electronic structure. researchgate.net

Prediction of Non-Linear Optical (NLO) Properties

Molecules with large hyperpolarizabilities are of interest for applications in non-linear optics (NLO). These materials can alter the properties of light passing through them and have applications in technologies such as frequency conversion and optical switching. The presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system can lead to significant NLO properties.

Nitroaromatic compounds are a well-known class of NLO materials due to the strong electron-withdrawing nature of the nitro group. escholarship.orgnih.gov For 2-Bromo-3,5-dinitroacetophenone, the presence of two nitro groups and a bromine atom attached to the aromatic ring, which is in conjugation with the carbonyl group, suggests that this molecule could possess significant NLO properties. Computational methods can be used to calculate the first hyperpolarizability (β), a measure of the NLO response of a molecule. While specific calculations for the title compound are not available, studies on similar nitroaromatic compounds have shown that they can exhibit large β values. nih.gov

Thermodynamic Parameters from Theoretical Calculations

Theoretical calculations can also be used to determine the thermodynamic properties of a molecule, such as its heat of formation, entropy, and Gibbs free energy. These parameters are crucial for understanding the stability and reactivity of a compound. DFT calculations can provide reliable estimates of these properties. For a molecule like 2-Bromo-3,5-dinitroacetophenone, these calculations would provide valuable data on its thermodynamic stability under different conditions. A theoretical study on bromo-substituted acetophenones has demonstrated the calculation of thermodynamic parameters at different temperatures. researchgate.net

Chemical Reactivity, Derivatization, and Transformation Studies

Electrophilic Character and Reaction Pathways

The chemical behavior of 2-Bromo-3,5-dinitroacetophenone is significantly influenced by the strong electron-withdrawing nature of the two nitro groups and the acetyl group. These substituents decrease the electron density of the aromatic ring, making it electrophilic. This is in contrast to the typical nucleophilic character of benzene (B151609) rings. The reduced electron density makes the compound less reactive towards electrophilic aromatic substitution.

However, the carbonyl group of the acetophenone (B1666503) moiety provides a site for nucleophilic addition reactions. The reactivity of the carbonyl group is also influenced by the substituents on the aromatic ring. Electron-withdrawing groups, such as the nitro groups present in 2-Bromo-3,5-dinitroacetophenone, tend to increase the reactivity of the carbonyl group towards nucleophiles. This is because they enhance the partial positive charge on the carbonyl carbon, making it a more favorable target for nucleophilic attack.

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom attached to the acetyl group in 2-Bromo-3,5-dinitroacetophenone is susceptible to nucleophilic substitution reactions. libretexts.orglibretexts.org This reactivity is a cornerstone of its utility in organic synthesis. In these reactions, a nucleophile replaces the bromine atom, leading to the formation of a new carbon-nucleophile bond. The presence of the electron-withdrawing nitro groups on the aromatic ring can influence the rate and outcome of these substitution reactions.

Nucleophilic aromatic substitution (NAS) is a key reaction pathway for compounds with electron-poor aromatic rings. masterorganicchemistry.com In the case of 2-Bromo-3,5-dinitroacetophenone, while the bromine is not directly on the aromatic ring, the principles of nucleophilic attack on an electron-deficient system are relevant. The electron-withdrawing nitro groups stabilize the intermediate formed during the nucleophilic attack, facilitating the substitution process. masterorganicchemistry.com

A variety of nucleophiles can be employed to displace the bromine atom, including amines, thiols, and alkoxides, opening up pathways to a diverse range of derivatives. For instance, the reaction with primary or secondary amines would yield α-amino ketones, which are important building blocks in medicinal chemistry.

Role as a Key Intermediate in Organic Synthesis

Due to its array of reactive sites, 2-Bromo-3,5-dinitroacetophenone is a pivotal intermediate in the synthesis of more elaborate organic molecules. rsc.orgsci-hub.se Its ability to undergo various transformations allows for the strategic introduction of different functional groups and the construction of complex carbon skeletons.

Synthesis of Complex Organic Molecules

The combination of a reactive bromoacetyl group and an electron-deficient aromatic ring makes 2-Bromo-3,5-dinitroacetophenone a versatile starting material. For example, it can be used in the synthesis of heterocyclic compounds. The α-bromoketone moiety can react with various dinucleophiles to form five, six, or seven-membered rings. Furthermore, the nitro groups can be chemically modified, for instance, through reduction to amino groups, which can then participate in further synthetic steps, such as diazotization followed by substitution or cyclization reactions. One notable example is the synthesis of 5-azido-3-nitro-ω-bromo-acetophenone, a photochemically active bifunctional reagent used for cross-linking biopolymers. nih.gov This synthesis involves the selective reduction of one nitro group, diazotization, and subsequent nucleophilic displacement by an azide (B81097) ion, followed by bromination. nih.gov

Utilization in Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. arkat-usa.orgresearchgate.net These reactions typically involve the coupling of an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. researchgate.netnih.gov

While the bromine atom in 2-Bromo-3,5-dinitroacetophenone is not an aryl bromide, the broader field of cross-coupling has expanded to include various types of organic halides. The Suzuki reaction has been successfully applied to aryl bromides, and its principles can be extended to other substrates. nih.govbeilstein-journals.org The development of new catalytic systems continues to broaden the scope of these reactions, potentially including substrates like 2-Bromo-3,5-dinitroacetophenone for the synthesis of biaryls and other coupled products. arkat-usa.org The reactivity of the C-Br bond in this compound could be harnessed in such coupling reactions to introduce new aryl or vinyl groups.

Derivatization to Novel Acetophenone Analogues

The structural framework of 2-Bromo-3,5-dinitroacetophenone allows for its derivatization into a wide array of novel acetophenone analogues. nih.gov These modifications can be targeted at either the bromoacetyl side chain or the dinitro-substituted aromatic ring.

Condensation Reactions

The acetyl group in 2-Bromo-3,5-dinitroacetophenone can participate in various condensation reactions. learncbse.in For instance, it can undergo aldol-type condensations with aldehydes or ketones in the presence of a base to form α,β-unsaturated ketones, also known as chalcones. nih.gov These chalcone (B49325) derivatives are of significant interest due to their diverse biological activities. The Claisen-Schmidt condensation, a specific type of aldol (B89426) condensation, is commonly used for this purpose. nih.gov

Furthermore, the carbonyl group can react with hydrazines to form hydrazones, such as 2,4-dinitrophenylhydrazones (2,4-DNP derivatives), which are classic methods for the characterization of aldehydes and ketones. byjus.com Reaction with semicarbazide (B1199961) yields semicarbazones. byjus.com These reactions provide straightforward methods for modifying the acetophenone structure and introducing new functionalities.

Table of Reaction Products from Condensation Reactions:

| Reactant | Reaction Type | Product Type |

| Aldehyde/Ketone | Aldol Condensation | α,β-Unsaturated Ketone (Chalcone) |

| 2,4-Dinitrophenylhydrazine | Condensation | 2,4-Dinitrophenylhydrazone |

| Semicarbazide | Condensation | Semicarbazone |

Oxidation Reactions

The oxidation of ketones is generally less facile than that of aldehydes. However, methyl ketones such as 2-Bromo-3,5-dinitroacetophenone, which possess a methyl group attached to the carbonyl carbon, can undergo the haloform reaction. This reaction involves oxidation using a hypohalite solution (e.g., sodium hypohalite, formed from NaOH and a halogen).

In a typical haloform reaction, the methyl group is sequentially halogenated until a trihalomethyl group is formed, which is then cleaved by a hydroxide (B78521) ion. This results in the formation of a carboxylate salt (with one less carbon atom than the starting ketone) and a haloform (CHX₃). For 2-Bromo-3,5-dinitroacetophenone, this reaction would theoretically yield sodium 3,5-dinitrobenzoate (B1224709) and bromoform (B151600) (CHBr₃), although specific studies detailing this transformation for this particular substrate are not prevalent in the reviewed literature. The presence of the α-bromo substituent already on the acetyl group complicates the typical haloform pathway, as the reaction traditionally proceeds via enolate formation and subsequent halogenation of the α-carbon.

Mechanistic Kinetics and Reaction Dynamics Investigations

Kinetic studies are crucial for elucidating reaction mechanisms, determining the structure of transition states, and understanding the factors that control reaction rates. For compounds like 2-Bromo-3,5-dinitroacetophenone, kinetic investigations often focus on nucleophilic substitution reactions where the α-bromo group is displaced.

Reaction Rate Dependence on Substrate and Reagent Concentrations

The rate of chemical reactions involving 2-Bromo-3,5-dinitroacetophenone is fundamentally dependent on the concentrations of both the substrate and the reacting nucleophile. Kinetic studies of analogous reactions, such as the nucleophilic substitution of other activated aromatic halides, are often conducted under pseudo-first-order conditions. researchgate.net In this experimental setup, the concentration of one reactant (typically the nucleophile) is kept in large excess compared to the substrate (e.g., 2-Bromo-3,5-dinitroacetophenone). researchgate.net This simplifies the rate law, allowing the determination of the pseudo-first-order rate constant (k_obs).

The relationship between the observed rate constant and the concentration of the excess reactant can then be established by plotting k_obs against the nucleophile concentration. A linear relationship passing through the origin typically indicates a second-order process, first-order in both the substrate and the nucleophile.

Rate Law = k₂ [Substrate] [Nucleophile]

Kinetic data from a study on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various amines illustrates this principle, where second-order rate constants were determined from the slope of such plots. researchgate.net

Table 1: Illustrative Second-Order Rate Constants for Nucleophilic Substitution of an Activated Aromatic Halide with Amines in Methanol (B129727) at 25°C (Data adapted from a study on a related dinitro compound for illustrative purposes) researchgate.net

| Nucleophile | k₂ (dm³ mol⁻¹ s⁻¹) |

| Piperidine | 1.5 x 10⁻² |

| Piperazine | 8.0 x 10⁻³ |

| Morpholine | 2.5 x 10⁻³ |

This table demonstrates how the rate constant varies with the nature of the nucleophile in a related system.

Activation Parameters and Transition State Analysis

Activation parameters, including the enthalpy of activation (ΔH‡), entropy of activation (ΔS‡), and Gibbs free energy of activation (ΔG‡), provide profound insight into the transition state of a reaction. These parameters are determined by studying the temperature dependence of the reaction rate constant, typically using the Eyring equation:

ln(k/T) = -ΔH‡/R * (1/T) + ln(k_B/h) + ΔS‡/R

where k is the rate constant, T is the absolute temperature, R is the gas constant, k_B is the Boltzmann constant, and h is the Planck constant. A plot of ln(k/T) versus 1/T yields a straight line with a slope of -ΔH‡/R and an intercept from which ΔS‡ can be calculated.

Table 2: Example Activation Parameters for the Reaction of TNT with Hydroxide Ion (Data from a study on a related nitroaromatic compound for illustrative purposes) researchgate.net

| Reaction Step | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol at 25°C) |

| TNT + OH⁻ → P1 | 16.1 ± 0.4 | -13.8 ± 1.4 | 20.2 ± 0.8 |

| P1 → P2 | 19.8 ± 0.7 | -10.2 ± 2.3 | 22.8 ± 1.4 |

This table illustrates the kind of data obtained from temperature-dependent kinetic studies and its use in transition state analysis.

Substituent Effects on Reactivity

The reactivity of 2-Bromo-3,5-dinitroacetophenone is significantly modulated by its substituents: the two nitro groups and the bromoacetyl group attached to the benzene ring.

Hammett's Relationship and Linear Free Energy Relationships (LFER)

Linear Free Energy Relationships (LFERs), most famously represented by the Hammett equation, are powerful tools for quantifying the effect of substituents on the reactivity of aromatic compounds. ontosight.aiwikipedia.org The Hammett equation is given by:

log(k/k₀) = ρσ or log(K/K₀) = ρσ

Here, k or K is the rate or equilibrium constant for the substituted reactant, and k₀ or K₀ is the constant for the unsubstituted reference compound. The substituent constant (σ) depends only on the nature and position of the substituent and quantifies its electronic effect (a positive value indicates an electron-withdrawing group, a negative value an electron-donating group). dalalinstitute.com The reaction constant (ρ) is characteristic of the reaction and its sensitivity to substituent effects. dalalinstitute.com

A plot of log(k/k₀) versus σ for a series of substituted compounds in a given reaction should yield a straight line. The sign and magnitude of ρ provide mechanistic insights. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge (or reduction of positive charge) in the transition state. dalalinstitute.com Studies on the acidity of substituted acetophenones have shown excellent correlation with Hammett σ constants, yielding a large positive ρ value (ρ = 3.55 in DMSO), indicating significant stabilization of the resulting enolate anion by electron-withdrawing groups. iitd.ac.in

Table 3: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value |

| -NO₂ | meta | +0.71 |

| -NO₂ | para | +0.78 |

| -Br | meta | +0.39 |

| -Br | para | +0.23 |

| -COCH₃ | meta | +0.38 |

| -COCH₃ | para | +0.50 |

Electronic and Steric Influence of Nitro and Bromo Groups

The chemical behavior of 2-Bromo-3,5-dinitroacetophenone is a direct consequence of the electronic and steric properties of its substituents.

Electronic Effects: Both the nitro groups and the acetyl group are potent electron-withdrawing groups (EWGs). youtube.comucsb.edu They exert their influence through two primary mechanisms:

Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro groups, and the oxygen in the acetyl group, pulls electron density away from the benzene ring through the sigma bonds. This effect makes the ring electron-deficient.

Resonance Effect (-R): The nitro and acetyl groups can delocalize pi-electrons from the benzene ring onto themselves, further decreasing electron density on the ring, particularly at the ortho and para positions. youtube.comncert.nic.in

The two nitro groups at the meta positions (relative to each other) strongly deactivate the benzene ring towards electrophilic aromatic substitution. Their powerful electron-withdrawing nature significantly increases the acidity of the α-hydrogens of the acetyl group (before bromination) and enhances the electrophilicity of the carbonyl carbon. ncert.nic.in This makes the carbonyl group more susceptible to nucleophilic attack compared to unsubstituted acetophenone. ncert.nic.in

Steric Effects: Steric hindrance refers to the spatial arrangement of atoms that can impede a chemical reaction. In 2-Bromo-3,5-dinitroacetophenone, the groups at positions 3 and 5 can sterically hinder the approach of nucleophiles to the carbonyl group or other reaction centers on the ring. However, in many cases, the electronic effects of the nitro groups are the dominant factor governing reactivity. acs.org For nucleophilic attack at the carbonyl carbon, the approach is perpendicular to the plane of the ring, and the meta-substituents may offer less hindrance compared to ortho-substituents.

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 2-Bromo-3,5-dinitroacetophenone has not been explicitly detailed in published literature. Future research should prioritize the development of efficient and sustainable synthetic pathways. A plausible starting point would be the nitration of a suitable precursor, followed by bromination.

A hypothetical synthetic route could involve the dinitration of acetophenone (B1666503), followed by selective bromination at the alpha-carbon. However, controlling the regioselectivity of the nitration to obtain the 3,5-dinitro isomer in high yield from unsubstituted acetophenone can be challenging due to the directing effects of the acetyl group.

A more controlled approach might start with 3,5-dinitrobenzoic acid, a commercially available reagent. This could be converted to the corresponding acid chloride, followed by a reaction with a suitable organometallic reagent or through a Rosenmund reduction to the aldehyde and subsequent elaboration to the methyl ketone. The final step would be the alpha-bromination of the resulting 3,5-dinitroacetophenone.

Green chemistry principles should be integral to the development of these synthetic routes. This would involve exploring the use of less hazardous reagents, alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and improve yields, and the use of environmentally benign solvents.

Table 1: Proposed Synthetic Strategies for 2-Bromo-3,5-dinitroacetophenone

| Starting Material | Proposed Key Steps | Potential Advantages | Potential Challenges |

| Acetophenone | 1. Dinitration2. α-Bromination | Potentially a short route. | Poor regioselectivity in nitration, formation of isomers. |

| 3,5-Dinitrobenzoic Acid | 1. Conversion to acyl chloride2. Reaction with organocadmium or organocuprate reagent3. α-Bromination | Good control of nitro group positions. | Use of potentially toxic heavy metal reagents. |

| 3,5-Dinitrotoluene | 1. Oxidation of methyl group to ketone2. α-Bromination | Utilizes a relatively common starting material. | Oxidation step might require harsh conditions. |

Exploration of Novel Reaction Pathways and Derivatization Opportunities

The reactivity of 2-Bromo-3,5-dinitroacetophenone is expected to be dictated by its three key functional groups: the α-bromo ketone, and the two nitro groups on the aromatic ring. Future research should systematically explore the reaction pathways stemming from each of these sites.

The α-bromo ketone functionality is a versatile handle for a variety of nucleophilic substitution reactions. Reactions with amines, thiols, and other nucleophiles could lead to a diverse library of derivatives. These reactions could be explored for the synthesis of novel heterocyclic compounds through intramolecular cyclization of the newly introduced nucleophile with the ketone or one of the nitro groups.

The electron-withdrawing nature of the two nitro groups will significantly activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). This opens up possibilities for displacing one or both nitro groups with various nucleophiles, leading to highly functionalized aromatic structures that would be difficult to access through other means.

Furthermore, the nitro groups themselves can be chemically transformed. Selective reduction of one or both nitro groups to amines would yield novel amino-substituted acetophenone derivatives. These amino groups could then be further functionalized, for instance, through diazotization followed by Sandmeyer-type reactions, greatly expanding the chemical space accessible from this starting material.

Advanced Computational Modeling for Deeper Mechanistic Understanding

In the absence of experimental data, advanced computational modeling presents a powerful tool for gaining a preliminary understanding of the properties and reactivity of 2-Bromo-3,5-dinitroacetophenone. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, vibrational frequencies, and electronic properties.

Computational studies can provide insights into the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity in various chemical reactions. The calculated electrostatic potential map would highlight the electron-rich and electron-deficient regions of the molecule, predicting the most likely sites for electrophilic and nucleophilic attack.

Moreover, computational modeling can be used to simulate reaction mechanisms, for instance, the SNAr reactions at the aromatic ring or the nucleophilic substitution at the α-carbon. By calculating the activation energies for different possible pathways, researchers can predict the most favorable reaction conditions and products, thus guiding experimental work and saving valuable laboratory resources.

Table 2: Proposed Computational Studies on 2-Bromo-3,5-dinitroacetophenone

| Computational Method | Property to be Investigated | Expected Insights |

| Density Functional Theory (DFT) | Molecular geometry, vibrational spectra | Optimized 3D structure, prediction of IR and Raman spectra for future experimental comparison. |

| Time-Dependent DFT (TD-DFT) | Electronic absorption spectra (UV-Vis) | Prediction of electronic transitions and color properties. |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO energy gap and distribution | Understanding of kinetic stability and sites of reactivity. |

| Molecular Electrostatic Potential (MEP) | Electron density distribution | Identification of electrophilic and nucleophilic sites. |

| Reaction Pathway Modeling | Transition states and activation energies | Mechanistic understanding of potential reactions and prediction of product selectivity. |

Potential in Materials Science or Specialized Chemical Reagent Design (excluding biological/medical applications)

While speculative, the structural features of 2-Bromo-3,5-dinitroacetophenone suggest potential applications in materials science and as a specialized chemical reagent. The high nitrogen and oxygen content, due to the two nitro groups, suggests that its derivatives could be investigated as energetic materials or precursors to such materials.

The presence of multiple polar functional groups and an aromatic ring could lead to interesting liquid crystalline properties in certain derivatives. The ability to undergo diverse chemical transformations also makes it a potentially valuable building block for the synthesis of novel organic materials with tailored electronic or optical properties. For example, polymers incorporating this moiety could exhibit unique thermal stability or charge-transport characteristics.

As a chemical reagent, 2-Bromo-3,5-dinitroacetophenone could be a useful tool in organic synthesis. The α-bromo ketone is a well-known functionality for the introduction of a carbonylmethyl group. The dinitrophenyl moiety could serve as a chromophore for monitoring reaction progress or as a tag for purification purposes. Its ability to undergo SNAr reactions could also be exploited in the design of novel linkers for solid-phase synthesis or for the modification of polymer surfaces.

Future research in these areas would involve the synthesis of various derivatives and a thorough characterization of their physical and chemical properties to assess their suitability for these specialized applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-3,5-dinitroacetophenone, and what are the critical reaction parameters?

- Methodology : A two-step synthesis is typical:

Bromination : Introduce bromine at the ortho position of acetophenone using Br₂ in acetic acid under controlled temperature (0–5°C) to avoid over-bromination .

Nitration : Treat the brominated intermediate with a nitrating mixture (HNO₃/H₂SO₄) at 50°C. The nitro groups preferentially occupy meta positions due to steric and electronic effects of the bromine substituent .

Key Parameters : Monitor reaction time to prevent decomposition, and use inert atmospheres to avoid side reactions.

Q. How can purity and structural integrity be validated for 2-Bromo-3,5-dinitroacetophenone?

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

- NMR : Confirm substitution patterns via ¹H NMR (δ 8.2–8.5 ppm for aromatic protons) and ¹³C NMR (δ 190–195 ppm for carbonyl carbon) .

- MS : ESI-MS should show a molecular ion peak at m/z 295 (M+H⁺) .

Q. What are the optimal storage conditions to maintain compound stability?

- Store at 0–6°C in amber vials under nitrogen to prevent photodegradation and moisture absorption. Decomposition occurs above 25°C, as observed in analogous bromo-acetophenones .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of 2-Bromo-3,5-dinitroacetophenone in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight : The electron-withdrawing nitro groups deactivate the ring, directing nucleophiles to the para position relative to bromine. Steric hindrance from the 3,5-dinitro groups slows reaction kinetics, requiring elevated temperatures (80–100°C) and polar aprotic solvents (e.g., DMF) .

- Experimental Validation : Compare reaction rates with mono-nitro analogs using kinetic studies (e.g., UV-Vis monitoring) .

Q. What strategies mitigate competing side reactions during functionalization of 2-Bromo-3,5-dinitroacetophenone?

- Approach :

- Protecting Groups : Temporarily protect the carbonyl group with ethylene glycol to prevent ketone participation in undesired Michael additions .

- Catalysis : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to replace bromine with aryl/alkyl groups while maintaining nitro stability .

Q. How does the compound’s photostability impact its applicability in photoactive materials research?

- Experimental Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.